molecular formula C14H6F3N3O2S B5318037 Benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro-

Benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro-

Cat. No.: B5318037
M. Wt: 337.28 g/mol
InChI Key: CHNZIMIKXQEXIS-UHFFFAOYSA-N
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Description

Benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro- is a complex organic compound characterized by its unique structure, which includes a benzimidazole fused with a benzothiazole ring. The presence of trifluoromethyl and nitro groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzimidazolo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F3N3O2S/c15-14(16,17)7-5-10-12(11(6-7)20(21)22)23-13-18-8-3-1-2-4-9(8)19(10)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNZIMIKXQEXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro- typically involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of CF3CN to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving CF3CN and diamines or amino(thio)phenols can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro- involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazo[2,1-b]benzothiazole, 2-trifluoromethyl-4-nitro- is unique due to the combination of its trifluoromethyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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